[7-(Butylsulfanyl)-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a polycyclic heterocyclic molecule featuring a tricyclic core with oxygen, nitrogen, and sulfur heteroatoms. Its structure includes a butylsulfanyl group at position 7, a 4-fluorophenyl substituent at position 5, and a hydroxymethyl moiety at position 11. Crystallographic studies using SHELX and ORTEP-3 software have likely been employed to resolve its 3D structure, enabling precise analysis of bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
[7-butylsulfanyl-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-3-4-9-29-22-18-10-17-15(12-27)11-24-13(2)19(17)28-21(18)25-20(26-22)14-5-7-16(23)8-6-14/h5-8,11,27H,3-4,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVIQSALUMRIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1CC3=C(O2)C(=NC=C3CO)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffold similarity, substituent variations, and biological relevance. Below is a comparative analysis with key examples:
Compound B: 9-(4-nitrophenyl)-5,13-disulfanyl-2-oxa-4,6,12,14-tetraazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3,5,7,11,13-hexaene-7,11-diol
- Structural Similarities :
- Shared tricyclo[8.4.0.0³,⁸]tetradecahexaene core.
- Presence of sulfur (thioether/disulfanyl) and oxygen (oxa) heteroatoms.
- Key Differences :
- Substituents : Compound B has a nitro-phenyl group (electron-withdrawing) instead of a fluoro-phenyl (electron-withdrawing but less polar). The target compound’s butylsulfanyl group may enhance lipophilicity compared to Compound B’s disulfanyl groups.
- Functional Groups : Compound B contains diol groups, which increase hydrophilicity, whereas the target compound’s hydroxymethyl group offers moderate polarity.
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
- Structural Similarities :
- Polycyclic framework with sulfur and nitrogen heteroatoms.
- Aryl substituents (methoxyphenyl vs. fluorophenyl).
- Key Differences: Core Scaffold: This analog has a tetracyclic system (vs. tricyclic in the target compound), altering ring strain and conformational flexibility.
- Synthetic Utility : Such analogs are often intermediates in synthesizing bioactive molecules, but their reduced heteroatom diversity may limit target specificity .
Garcinol (Bacterial GTPase Inhibitor)
- This highlights the importance of functional similarity over structural congruence in drug discovery .
Data Tables: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights : The target compound’s fluorophenyl group may enhance π-π stacking with aromatic residues in enzyme active sites, while the butylsulfanyl chain could facilitate hydrophobic interactions in binding pockets .
- Methodological Considerations: Similarity comparisons using molecular fingerprints or shape-based algorithms (e.g., Tanimoto coefficient) are critical for virtual screening but may overlook subtle functional differences, as seen in Compound B vs. garcinol .
- Synthetic Challenges : The tricyclic core’s stereochemical complexity necessitates advanced crystallographic tools (e.g., SHELXL) for accurate refinement, as misassigned configurations could invalidate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
